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Compound of Interest

2-Hydroxy-5-
Compound Name:

trifluoromethylbenzonitrile

Cat. No.: B185852

This technical guide provides a comprehensive overview of the molecular structure, properties,
and synthesis of 2-Hydroxy-5-trifluoromethylbenzonitrile (CAS No: 142167-36-0), a key
intermediate in the development of pharmaceuticals and advanced materials. This document is
intended for researchers, scientists, and professionals in the field of drug discovery and
chemical synthesis.

Molecular Structure and Properties

2-Hydroxy-5-trifluoromethylbenzonitrile is an aromatic compound featuring a hydroxyl (-
OH), a nitrile (-CN), and a trifluoromethyl (-CF3) group attached to a benzene ring. The
trifluoromethyl group significantly influences the molecule's electronic properties and
lipophilicity, making it a valuable building block in medicinal chemistry.

Physicochemical Data

The key quantitative data for 2-Hydroxy-5-trifluoromethylbenzonitrile are summarized in the
table below for easy reference.
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Property Value Reference
Molecular Formula CsHaF3NO [1112]
Molecular Weight 187.12 g/mol [1][2]

CAS Number 142167-36-0 [1]
Appearance Crystalline solid [1]

Melting Point ~100-105 °C [1]

N Soluble in polar aprotic
Solubility [1]
solvents (DMF, DMSO)

2-8 °C, sealed in a dry
Storage ) [1]
environment

SMILES OC1=C(C#N)C=C(C=C1)C(F) "
(FF

Spectroscopic Data

While comprehensive, experimentally verified spectral data sets for 2-Hydroxy-5-
trifluoromethylbenzonitrile are not readily available in the public domain, the expected
characteristic spectroscopic features can be predicted based on its structure. These predictions
are crucial for the identification and characterization of the compound during and after
synthesis.
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Spectroscopy Type

Expected Characteristic Peaks / Signals

FTIR (cm™1)

~3400-3200 cm~1: O-H stretching (broad,
phenolic). ~2230-2220 cm~1: C=N stretching
(strong, sharp). ~1600-1450 cm~t: C=C
stretching (aromatic ring). ~1350-1150 cm~*; C-

F stretching (strong, characteristic of CFs3).

1H NMR

~10-12 ppm: Singlet, 1H (phenolic -OH, broad,
D20 exchangeable). ~7.0-8.0 ppm: Three
distinct signals (doublets or doublet of doublets)
for the 3 aromatic protons, showing coupling
patterns consistent with a 1,2,4-trisubstituted

benzene ring.

13C NMR

~150-160 ppm: Carbon attached to -OH. ~120-
140 ppm: Aromatic carbons. ~123 ppm
(quartet): Carbon of the CFs group (split by
fluorine, J = 270 Hz). ~115-120 ppm: Carbon of
the C=N group. ~100-110 ppm: Carbon ortho to
the -OH group.

Mass Spec (m/z)

187: Molecular ion peak [M]*. Fragments:
Corresponding to the loss of functional groups
such as CN, OH, or CFs.

Experimental Protocols

While a specific, peer-reviewed synthesis protocol for 2-Hydroxy-5-

trifluoromethylbenzonitrile is not widely published, a representative procedure can be

devised based on established methodologies for analogous substituted benzonitriles. The

following protocol outlines a plausible multi-step synthesis starting from a commercially

available precursor.

Objective: To synthesize 2-Hydroxy-5-trifluoromethylbenzonitrile from 4-bromo-2-

cyanophenol.
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Methodology: This protocol involves the trifluoromethylation of a brominated phenol, a common
strategy in medicinal chemistry.

Materials:

4-bromo-2-cyanophenol

o Methyl chlorodifluoroacetate (or another suitable trifluoromethylating agent)
o Copper(l) iodide (Cul)

e Potassium fluoride (KF)

e N,N-Dimethylformamide (DMF), anhydrous

e Hydrochloric acid (HCI), 1M

o Ethyl acetate

 Brine (saturated NaCl solution)

¢ Anhydrous sodium sulfate (Naz2S0a)

« Silica gel for column chromatography

o Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line)
Procedure:

e Reaction Setup: In a dry, three-necked round-bottom flask under an inert atmosphere (e.g.,
Nitrogen or Argon), combine 4-bromo-2-cyanophenol (1 equivalent), Cul (1.5 equivalents),
and KF (2 equivalents).

» Solvent Addition: Add anhydrous DMF to the flask via syringe to dissolve the solids.

o Reagent Addition: Add methyl chlorodifluoroacetate (2 equivalents) dropwise to the stirred
mixture at room temperature.
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e Reaction: Heat the reaction mixture to 100-120 °C and maintain stirring for 12-24 hours.
Monitor the reaction progress using Thin Layer Chromatography (TLC).

o Work-up: After completion, cool the mixture to room temperature. Quench the reaction by
slowly pouring it into 1M HCI.

o Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with
ethyl acetate.

» Washing: Combine the organic layers and wash sequentially with water and then brine.

e Drying and Concentration: Dry the organic layer over anhydrous Naz2SOa, filter, and
concentrate the solvent under reduced pressure using a rotary evaporator.

« Purification: Purify the crude product by flash column chromatography on silica gel, using a
suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the pure 2-
Hydroxy-5-trifluoromethylbenzonitrile.

e Characterization: Confirm the structure and purity of the final product using NMR, FTIR, and
Mass Spectrometry, comparing the results with the expected data in Table 2.

Applications and Logical Workflows

2-Hydroxy-5-trifluoromethylbenzonitrile serves as a critical intermediate in various synthetic
applications, particularly in the development of pharmaceuticals like beta-blockers and in the
creation of fluorescent probes.[1] The presence of the trifluoromethyl group can enhance
metabolic stability and binding affinity of drug candidates.

General Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent
characterization of 2-Hydroxy-5-trifluoromethylbenzonitrile, a fundamental process in drug
discovery and materials science research.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b185852?utm_src=pdf-body
https://www.benchchem.com/product/b185852?utm_src=pdf-body
https://www.benchchem.com/product/b185852?utm_src=pdf-body
https://www.chemshuttle.com/building-blocks/fluorinated/2-hydroxy-5-trifluoromethyl-benzonitrile.html
https://www.benchchem.com/product/b185852?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b185852?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

General Workflow: Synthesis and Characterization
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Caption: A logical workflow for the synthesis and structural verification of a target compound.
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This guide provides a foundational understanding of 2-Hydroxy-5-
trifluoromethylbenzonitrile. Further research into its biological activities and reaction
mechanisms will continue to illuminate its potential in various scientific fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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